molecular formula C25H23N3O4S B2999037 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-butoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922679-93-4

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-butoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2999037
CAS RN: 922679-93-4
M. Wt: 461.54
InChI Key: LJNJTJUENNGELW-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is further substituted with a dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl group and a butoxy group . Benzamides and their derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzene ring provides a planar, aromatic structure, while the dioxolo and thiazol rings introduce heteroatoms (oxygen, sulfur, and nitrogen) into the structure .


Chemical Reactions Analysis

Benzamides and their derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzene ring would likely make it relatively stable and hydrophobic, while the amide group could participate in hydrogen bonding, potentially increasing its solubility in polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Synthesis of Novel Heterocyclic Compounds: A study by Patel and Patel (2015) details the synthesis of heterocyclic compounds related to the target chemical, emphasizing their potential in developing new chemical entities for various applications (Patel & Patel, 2015).

Biological Activity and Potential Therapeutic Uses

  • Antibacterial and Antifungal Activities: The same study by Patel and Patel (2015) also investigated the antibacterial and antifungal activities of these synthesized heterocyclic compounds, which could have implications for their use in treating infections (Patel & Patel, 2015).
  • VEGFR-2 Inhibition for Cancer Treatment: A 2006 study by Borzilleri et al. explored the use of a similar compound as a selective inhibitor of VEGFR-2 kinase activity, potentially useful in cancer therapy (Borzilleri et al., 2006).

Chemical Synthesis and Molecular Docking

  • One-Pot Synthesis of Derivatives: Guleli et al. (2019) describe an efficient method for synthesizing related compounds, which is significant for streamlining chemical production processes (Guleli et al., 2019).
  • Molecular Docking Studies: Flefel et al. (2018) conducted molecular docking screenings of similar compounds, which is crucial for understanding their potential interactions with biological targets (Flefel et al., 2018).

Potential for Developing Insecticidal Agents

  • Insecticidal Applications: A study by Soliman et al. (2020) synthesized and evaluated certain derivatives as potential insecticidal agents against the cotton leafworm, showcasing an agricultural application (Soliman et al., 2020).

Electrochemical Applications

  • Electrochromic Polymer Development: Research by Ming et al. (2015) on a related compound, thiadiazolo[3,4-c]pyridine, suggests potential applications in developing novel electrochromic polymers, highlighting its utility in material science (Ming et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzamides act as enzyme inhibitors, while others may interact with receptors or other proteins .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the biological activities of this compound and related derivatives. This could include testing its activity against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially developing it into a therapeutic agent .

properties

IUPAC Name

3-butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-2-3-10-30-19-8-4-7-18(11-19)24(29)28(15-17-6-5-9-26-14-17)25-27-20-12-21-22(32-16-31-21)13-23(20)33-25/h4-9,11-14H,2-3,10,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNJTJUENNGELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-butoxy-N-(pyridin-3-ylmethyl)benzamide

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